molecular formula C13H17N3O B11735260 2-{3-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}ethanol

2-{3-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}ethanol

Katalognummer: B11735260
Molekulargewicht: 231.29 g/mol
InChI-Schlüssel: NBCMLSJPYZNDHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{3-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}ethanol is a complex organic compound that features a pyrazole ring substituted with a phenylethylamine group and an ethanol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}ethanol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution with Phenylethylamine: The pyrazole ring is then reacted with phenylethylamine in the presence of a suitable catalyst to introduce the phenylethylamine group.

    Introduction of the Ethanol Moiety: Finally, the ethanol group is introduced through a nucleophilic substitution reaction, often using an alkyl halide and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-{3-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form a dihydropyrazole derivative.

    Substitution: The phenylethylamine group can undergo electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used for reduction.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of 2-{3-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}acetaldehyde or 2-{3-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}acetic acid.

    Reduction: Formation of 2-{3-[(2-phenylethyl)amino]-1,2-dihydro-1H-pyrazol-1-yl}ethanol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

2-{3-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for various receptors.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-{3-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethylamine group is known to interact with neurotransmitter receptors, potentially modulating their activity. The pyrazole ring may also contribute to binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenethylamine: A simpler structure with similar biological activity.

    Pyrazole: The core structure of the compound, which can be substituted with various groups.

    Ethanolamine: Shares the ethanol moiety and is used in various biological applications.

Uniqueness

2-{3-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}ethanol is unique due to the combination of the pyrazole ring, phenylethylamine group, and ethanol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Eigenschaften

Molekularformel

C13H17N3O

Molekulargewicht

231.29 g/mol

IUPAC-Name

2-[3-(2-phenylethylamino)pyrazol-1-yl]ethanol

InChI

InChI=1S/C13H17N3O/c17-11-10-16-9-7-13(15-16)14-8-6-12-4-2-1-3-5-12/h1-5,7,9,17H,6,8,10-11H2,(H,14,15)

InChI-Schlüssel

NBCMLSJPYZNDHO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CCNC2=NN(C=C2)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.